![molecular formula C17H16N2O5 B2747439 N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide CAS No. 706770-07-2](/img/structure/B2747439.png)
N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds with the 1,3-benzodioxol-5-ylmethyl structure are often found in bioactive molecules, including some pharmaceuticals . They are classified as benzene derivatives and heterocyclic compounds containing the methylenedioxy functional group .
Molecular Structure Analysis
The molecular structure of compounds with a 1,3-benzodioxol-5-ylmethyl group involves a benzene ring fused with a 1,3-dioxole ring . The exact structure of “N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide” would depend on the specific arrangement of the atoms and functional groups in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide” would depend on its specific molecular structure. For compounds with a 1,3-benzodioxole structure, they are typically colorless liquids .作用机制
MDMAI works by binding to serotonin receptors in the brain. This leads to an increase in the release of serotonin, a neurotransmitter that is involved in regulating mood, appetite, and sleep. The increased release of serotonin is thought to be responsible for the euphoric and empathogenic effects of MDMAI.
Biochemical and Physiological Effects
MDMAI has been found to have a number of biochemical and physiological effects on the body. These include an increase in heart rate and blood pressure, as well as an increase in body temperature. It has also been found to increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in regulating mood and arousal.
实验室实验的优点和局限性
MDMAI has a number of advantages as a tool for scientific research. It is relatively easy to synthesize and has a unique mechanism of action that differs from other psychoactive drugs. This makes it a valuable tool for studying the neurochemical basis of drug addiction and related disorders.
However, there are also some limitations to the use of MDMAI in lab experiments. It is a psychoactive drug and can have unpredictable effects on the behavior of test subjects. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are a number of potential future directions for research on MDMAI. One area of interest is the development of new psychoactive drugs that are based on the structure of MDMAI. Another area of interest is the study of the long-term effects of MDMAI on the brain and behavior. Finally, researchers are also interested in exploring the potential therapeutic applications of MDMAI for the treatment of various psychiatric disorders.
合成方法
MDMAI can be synthesized using a variety of methods. One common method involves the reaction of 3,4-methylenedioxyphenylacetone with N-methylhydroxylamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with oxalic acid to yield MDMAI.
科学研究应用
MDMAI has been used extensively in scientific research to study the effects of psychoactive drugs on the brain. It has been found to have a unique mechanism of action that differs from other psychoactive drugs such as MDMA. This makes it a valuable tool for researchers studying the neurochemical basis of drug addiction and other related disorders.
属性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-13-4-2-3-11(7-13)9-18-16(20)17(21)19-12-5-6-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACCPDLDCNAJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2747356.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide](/img/structure/B2747358.png)
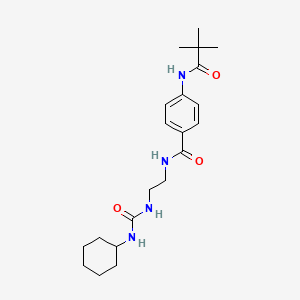
![(E)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2747364.png)
![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2747365.png)
![2-cyclopentyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2747367.png)
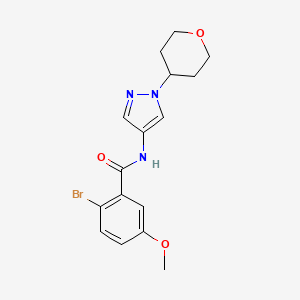
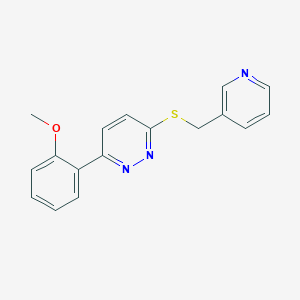
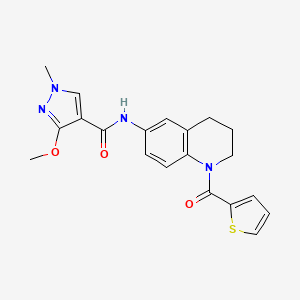
![N-(2,4-difluorophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2747375.png)
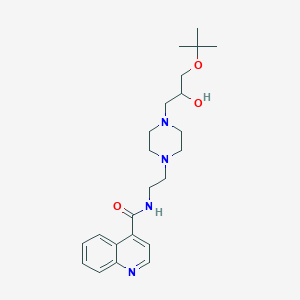
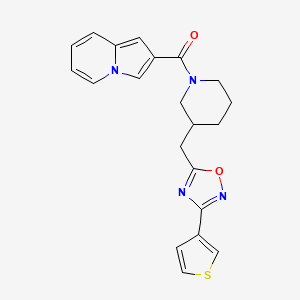
![N-(4-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2747378.png)
![2-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2747379.png)